An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic Acid
An In-depth Technical Guide to 3-(N-Boc-aminomethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N-Boc-aminomethyl)phenylboronic acid is a bifunctional organoboron compound that has garnered significant attention as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and an aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination allows for its use as a valuable intermediate in the synthesis of complex molecules, including pharmacologically active compounds.[1] The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutics, while the Boc-protected amine provides a stable, yet readily deprotectable, site for subsequent chemical modifications.[1][2][3] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.
Core Chemical and Physical Properties
The fundamental properties of 3-(N-Boc-aminomethyl)phenylboronic acid are summarized below. These identifiers and physical characteristics are essential for its proper handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers
| Property | Value |
| CAS Number | 199609-62-6[1][][5][6][7] |
| Molecular Formula | C12H18BNO4[1][][5][6] |
| Molecular Weight | 251.09 g/mol [1][5][6] |
| IUPAC Name | [3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid[][5] |
| Common Synonyms | (3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid; 3-((N-Boc-amino)methyl)phenylboronic acid; [3-(N-Boc-Aminomethyl)phenyl]boronic acid[1][][5] |
Table 2: Physical and Chemical Properties
| Property | Value/Description |
| Appearance | White to off-white solid.[1] |
| Solubility | Soluble in polar organic solvents like ethers and ketones; moderately soluble in chloroform and poorly soluble in hydrocarbons.[1][8] |
| Stability | The Boc-protected amino group enhances stability.[1] The compound is generally air-stable and can be stored at room temperature.[9][10] Like other boronic acids, it can be susceptible to oxidative deboronation but can be stabilized by forming complexes or esters.[2] |
| Purity | Commercially available with purity typically ≥97%.[] |
Key Applications in Synthetic Chemistry
The primary utility of 3-(N-Boc-aminomethyl)phenylboronic acid lies in its role as a reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that couples an organoboron compound with an aryl or vinyl halide or triflate.[11][12] 3-(N-Boc-aminomethyl)phenylboronic acid serves as the organoboron partner, enabling the introduction of the 3-(N-Boc-aminomethyl)phenyl moiety onto a variety of molecular scaffolds. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent structures in pharmaceuticals.[12]
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established workflow.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with 3-(N-Boc-aminomethyl)phenylboronic acid. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
3-(N-Boc-aminomethyl)phenylboronic acid (1.1 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)2] (2-5 mol%)
-
A suitable phosphine ligand, such as SPhos or XPhos (4-10 mol%)[10]
-
Base, such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (3.0 eq)[10]
-
Anhydrous solvent mixture, typically Toluene/Water (e.g., 4:1 ratio)[10]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, 3-(N-Boc-aminomethyl)phenylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[10]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Relevance in Drug Discovery and Development
Boronic acids are recognized as privileged structures in medicinal chemistry.[13] The boron atom's empty p-orbital allows it to form a reversible covalent bond with the hydroxyl groups of diols, which are common in biological molecules like carbohydrates and serine residues in enzyme active sites.[2][13] This unique interaction has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[13]
3-(N-Boc-aminomethyl)phenylboronic acid serves as a key precursor for synthesizing novel drug candidates that can target specific biological pathways.[] Its use has been noted in the development of potential treatments for cancer and diabetes.[] By incorporating this moiety, medicinal chemists can design molecules that inhibit enzymes or disrupt protein-protein interactions.
A primary mechanism for boronic acid-based anticancer drugs is the inhibition of the 26S proteasome. The proteasome is responsible for degrading polyubiquitinated proteins, including those that regulate the cell cycle and apoptosis. Inhibition of this pathway leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[13]
Conclusion
3-(N-Boc-aminomethyl)phenylboronic acid is a high-value chemical intermediate with well-defined properties and critical applications. Its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling, combined with the therapeutic potential of the boronic acid pharmacophore, makes it an indispensable tool for researchers in organic synthesis and drug discovery. A thorough understanding of its chemical behavior, handling, and reaction protocols is essential for leveraging its full potential in the creation of novel materials and next-generation therapeutics.
References
- 1. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID [cymitquimica.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 5. 3-(Aminomethyl)benzeneboronic acid, N-BOC protected | C12H18BNO4 | CID 3684686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3-(N-Boc-aminomethyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
